molecular formula C7H2Cl4O2 B14237124 2,3,4-Trichlorophenyl carbonochloridate CAS No. 331282-36-1

2,3,4-Trichlorophenyl carbonochloridate

Cat. No.: B14237124
CAS No.: 331282-36-1
M. Wt: 259.9 g/mol
InChI Key: DGVQWIVRASMLLY-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl carbonochloridate (CAS 32080-88-9) is an acyl chloride derivative with the molecular formula C₇H₂Cl₄O₂. It is characterized by a phenyl ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions, coupled with a reactive carbonochloridate group (-O-CO-Cl). This compound is primarily utilized in organic synthesis as an acylating agent, enabling the transfer of the trichlorophenyloxycarbonyl group to nucleophiles such as amines or alcohols. Its reactivity stems from the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack .

Properties

CAS No.

331282-36-1

Molecular Formula

C7H2Cl4O2

Molecular Weight

259.9 g/mol

IUPAC Name

(2,3,4-trichlorophenyl) carbonochloridate

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H

InChI Key

DGVQWIVRASMLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

2,3,4-Trichlorophenyl carbonochloridate can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

2,3,4-Trichlorophenyl carbonochloridate undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3,4-Trichlorophenyl carbonochloridate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-trichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Research Findings and Data

Table: Comparative Reduction Potentials and Reaction Yields
Compound Reduction Potential (V vs. SCE) Yield in XCEC (%)
This compound −2.4 78
4-Nitrophenyl carbonochloridate −2.6 92
Phenyl carbonochloridate −1.9 45
1-Phenylethyl carbonochloridate −2.1 60

Notes:

  • Lower (more negative) reduction potentials correlate with higher yields in nickel-catalyzed reactions due to efficient SET processes .
  • The trichlorophenyl derivative balances reactivity and stability, achieving a 78% yield in XCEC without requiring cryogenic conditions .

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